1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
1-(Azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 6-position, linked via a piperazine ring to an ethanone bridge and an azepane moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine and azepane rings contribute to conformational flexibility and binding interactions .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)14-11-15(22-13-21-14)24-9-7-23(8-10-24)12-16(26)25-5-3-1-2-4-6-25/h11,13H,1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJMIGYFSRZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule characterized by its unique multi-ring structure, which includes azepane and piperazine moieties. This structural complexity suggests potential interactions with various biological systems, making it a candidate for pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple nitrogen-containing rings, which are critical for its biological activity. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic properties.
The biological activity of 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The compound may act as an antagonist or agonist at certain targets, modulating their activity and influencing signaling pathways critical for various physiological processes.
Biological Activity Findings
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Preliminary investigations into structurally related compounds have indicated potential antitumor effects. The ability to inhibit cell proliferation in cancer cell lines has been noted, warranting further exploration into the mechanisms involved.
Neuropharmacological Properties
Given the presence of piperazine and azepane structures, the compound may exhibit neuropharmacological effects. Research into related compounds has demonstrated anxiolytic and antipsychotic activities, suggesting that this compound could also influence central nervous system functions.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives and their analogs:
- Synthesis and Activity : A study on similar piperazine compounds found significant activity against various cancer cell lines, indicating a possible mechanism involving apoptosis induction (ResearchGate) .
- Neuropharmacological Insights : Research on related piperazine derivatives revealed anxiolytic effects in animal models, suggesting that modifications in structure can lead to enhanced neuroactive properties (PubChem) .
- Metabolic Stability : The trifluoromethyl group is noted for increasing metabolic stability, which may enhance the bioavailability and therapeutic efficacy of the compound (EvitaChem) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 42055-79-8 |
| Solubility | Moderate in organic solvents |
| Potential Biological Activities | Antidepressant, Antitumor |
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility: The ethanone linker in the target compound provides shorter spatial separation between the piperazine and azepane moieties compared to butanone linkers (e.g., MK45).
- Substituent Effects : The trifluoromethyl-pyrimidine group in the target compound offers distinct electronic properties compared to chloro-trifluoromethyl phenyl (MK20) or pyridine (MK45) substituents, influencing enzyme selectivity .
Pharmacological Activity Comparison
CYP51 Enzyme Inhibition
Pyridine-based analogs like UDO and UDD (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone exhibit potent inhibition of Trypanosoma cruzi CYP51, comparable to posaconazole . The target compound’s pyrimidine core may offer improved steric compatibility with CYP51’s active site due to its planar geometry, though empirical data are lacking .
Antiparasitic and Kinase Targeting
Compounds like MK45 and MK20 demonstrate efficacy against T. cruzi via non-azolic CYP51 inhibition . The azepane group in the target compound could enhance blood-brain barrier penetration, a property absent in thiophene-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
